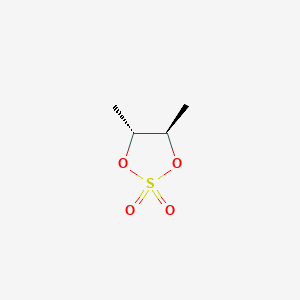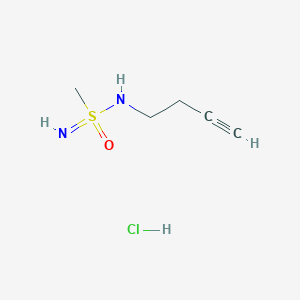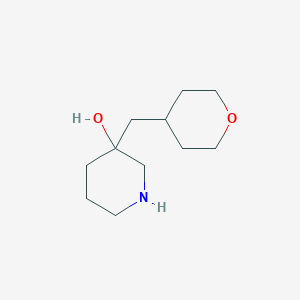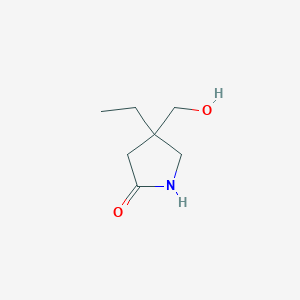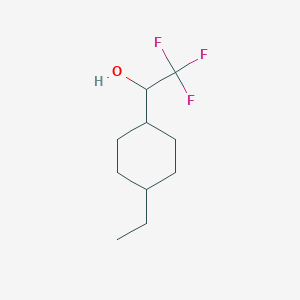
(3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride is a chemical compound with the molecular formula C7H16ClNSi and a molecular weight of 177.75 g/mol . This compound is characterized by the presence of an aminopropyl group, an ethynyl group, and a dimethylsilane group, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride typically involves the reaction of (3-Aminopropyl)dimethylsilane with ethynyl chloride in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(3-Aminopropyl)dimethylsilane+Ethynyl chloride→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
化学反应分析
Types of Reactions
(3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropyl and ethynyl groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce a variety of substituted derivatives .
科学研究应用
(3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of (3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride involves its interaction with molecular targets through its functional groups. The aminopropyl group can form hydrogen bonds and electrostatic interactions, while the ethynyl group can participate in π-π interactions and other non-covalent interactions. These interactions enable the compound to exert its effects on various molecular pathways .
相似化合物的比较
Similar Compounds
(3-Aminopropyl)triethoxysilane: A similar compound used in silanization and surface modification.
(3-Aminopropyl)trimethoxysilane: Another related compound with applications in surface functionalization.
Uniqueness
(3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride is unique due to the presence of both aminopropyl and ethynyl groups, which provide distinct chemical reactivity and versatility compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
属性
分子式 |
C7H16ClNSi |
|---|---|
分子量 |
177.75 g/mol |
IUPAC 名称 |
3-[ethynyl(dimethyl)silyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NSi.ClH/c1-4-9(2,3)7-5-6-8;/h1H,5-8H2,2-3H3;1H |
InChI 键 |
BUHOQIJCXKCEQG-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CCCN)C#C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-benzoyl-4-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine](/img/structure/B13586051.png)
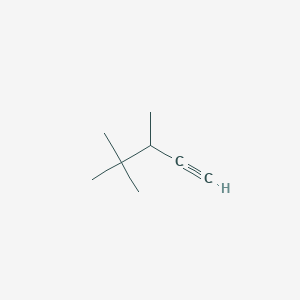
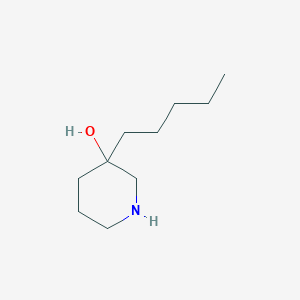

![(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13586079.png)
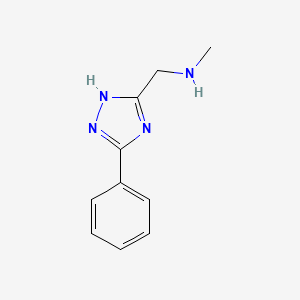
![Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B13586094.png)
